molecular formula C15H17IO3 B7907724 cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B7907724
M. Wt: 372.20 g/mol
InChI Key: BRTJQTYCGVEPNG-CMPLNLGQSA-N
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Description

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features, including a cyclohexane ring, an iodophenyl group, and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a phenyl ring followed by the formation of the oxoethyl group and subsequent attachment to the cyclohexane ring. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group or other reduced forms.

    Substitution: The iodophenyl group is a key site for substitution reactions, where the iodine atom can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical structure allows for its use in the development of novel materials and chemical products.

Mechanism of Action

The mechanism by which cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodophenyl group may play a crucial role in binding interactions, while the carboxylic acid group could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • (1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • (1R,3S)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • (1R,3S)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Comparison: Compared to its analogs with different halogen substituents (bromine, chlorine, fluorine), cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the presence of the iodine atom, which can influence its reactivity, binding affinity, and overall chemical behavior. The larger atomic radius and higher polarizability of iodine compared to other halogens can result in distinct chemical and biological properties.

Properties

IUPAC Name

(1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTJQTYCGVEPNG-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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